molecular formula C10H15Cl2N3O2 B14510457 5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 62756-99-4

5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14510457
CAS No.: 62756-99-4
M. Wt: 280.15 g/mol
InChI Key: RNXNOVKSSXQJKV-UHFFFAOYSA-N
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Description

5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione, also known as uracil mustard, is a nitrogen mustard derivative of uracil. It is an alkylating agent used primarily for its antineoplastic properties. This compound is known for its ability to inhibit DNA synthesis and function by cross-linking DNA strands .

Preparation Methods

The synthesis of 5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of uracil with bis(2-chloroethyl)amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Scientific Research Applications

5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione involves its activation and subsequent binding to the guanine and cytosine moieties of DNA. This binding leads to the cross-linking of DNA strands, thereby inhibiting DNA synthesis and function. The compound selectively inhibits the synthesis of deoxyribonucleic acid (DNA), and at high concentrations, it can also suppress cellular RNA and protein synthesis .

Comparison with Similar Compounds

5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione can be compared with other nitrogen mustard derivatives, such as:

Properties

CAS No.

62756-99-4

Molecular Formula

C10H15Cl2N3O2

Molecular Weight

280.15 g/mol

IUPAC Name

5-[bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15Cl2N3O2/c1-2-14-7-8(9(16)13-10(14)17)15(5-3-11)6-4-12/h7H,2-6H2,1H3,(H,13,16,17)

InChI Key

RNXNOVKSSXQJKV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)NC1=O)N(CCCl)CCCl

Origin of Product

United States

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